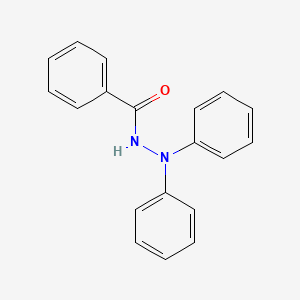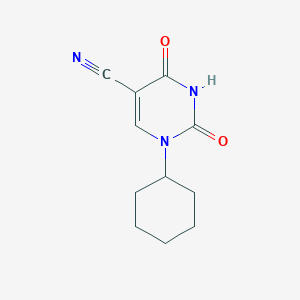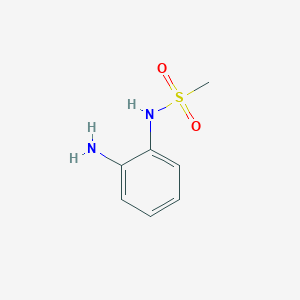![molecular formula C6H7N5O B1295962 7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol CAS No. 32002-31-6](/img/structure/B1295962.png)
7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol
説明
“7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol” is a chemical compound with the molecular formula C6H7N5O . It’s a derivative of the parent compound "6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol" .
Synthesis Analysis
The synthesis of this compound and its derivatives is a topic of ongoing research. For instance, a study has reported the synthesis of a series of 6,8-disubstituted triazolo pyridazines, which are structurally similar to the compound .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:InChI=1S/C6H6N4O/c1-4-2-5 (11)6-8-7-3-10 (6)9-4/h2-3,9H,1H3 . This indicates the presence of a methyl group attached to the triazolo pyridazine core . Physical And Chemical Properties Analysis
The compound has a molecular weight of 150.14 g/mol . It has a computed XLogP3-AA value of 0.2, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The topological polar surface area is 59.8 Ų .科学的研究の応用
7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol has been studied for its potential applications in a variety of scientific fields. In biochemistry, it has been studied for its potential as an anti-inflammatory agent and as an inhibitor of the enzyme tyrosine kinase. In pharmacology, it has been studied for its potential anti-cancer and anti-oxidant activities. Additionally, this compound has been studied for its potential applications in organic synthesis, as it can be used as a versatile starting material for the synthesis of other heterocyclic compounds.
作用機序
Target of Action
Similar compounds have been found to exhibit antibacterial activities , suggesting potential targets could be bacterial proteins or enzymes.
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets through hydrogen bonding or other non-covalent interactions, leading to inhibition or modulation of target function .
Biochemical Pathways
Given its potential antibacterial activity , it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
Based on the potential antibacterial activity of similar compounds , it can be hypothesized that the compound may lead to bacterial cell death or growth inhibition.
実験室実験の利点と制限
The use of 7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol in laboratory experiments has several advantages. First, it is a relatively inexpensive compound that is readily available. Second, it is relatively easy to synthesize, making it a suitable starting material for the synthesis of other heterocyclic compounds. Third, it is a versatile compound that can be used for a variety of applications, including organic synthesis and pharmacology. However, there are several limitations to the use of this compound in laboratory experiments. First, it is a relatively unstable compound, meaning that it can easily decompose in the presence of light or heat. Second, it can be difficult to purify, as it has a low solubility in water. Finally, it can be difficult to measure accurately, as it is a relatively small molecule.
将来の方向性
The potential future directions for the use of 7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol are numerous. In the field of organic synthesis, this compound can be used as a versatile starting material for the synthesis of other heterocyclic compounds. In the field of biochemistry, this compound could be further studied for its potential as an anti-inflammatory agent and as an inhibitor of the enzyme tyrosine kinase. In the field of pharmacology, this compound could be further studied for its potential anti-cancer and anti-oxidant activities. Additionally, this compound could be further studied for its potential applications in the fields of nutrition and cosmeceuticals. Finally, this compound could be further studied for its potential use in the development of new drugs and drug delivery systems.
合成法
The synthesis of 7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol can be achieved through a two-step synthesis method. The first step involves the reaction of 4-amino-6-methyl-1,2,4-triazole with 2-chloro-6-methylpyridazin-3-one in the presence of a base such as sodium hydroxide. This reaction yields the intermediate product, 7-amino-6-methyl-1,2,4-triazolo[4,3-b]pyridazin-3-one. This intermediate product can then be converted to this compound by a base-catalyzed rearrangement reaction.
生化学分析
Biochemical Properties
7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The interactions between this compound and enzymes are often characterized by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of key signaling molecules, such as kinases and phosphatases, which are crucial for cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it may bind to specific proteins or nucleic acids, thereby influencing their structure and function. Additionally, this compound can inhibit or activate enzymes by interacting with their active sites, leading to changes in catalytic activity. These molecular interactions ultimately result in alterations in cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. The long-term effects of this compound on cellular function include sustained changes in gene expression and metabolic activity, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal biological activity without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound may be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can further influence cellular processes. The interactions between this compound and metabolic enzymes are crucial for understanding its overall biological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active or passive transport mechanisms, and it may accumulate in specific cellular compartments or tissues. The distribution of this compound is influenced by factors such as its chemical properties, the presence of transporters, and the cellular environment .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. The subcellular localization of this compound is crucial for understanding its mechanism of action and biological activity .
特性
IUPAC Name |
7-amino-6-methyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-3-4(7)5(12)6-9-8-2-11(6)10-3/h2,10H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMPQVMUOVXNAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=NN=CN2N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80953888 | |
| Record name | 7-Amino-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80953888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32002-31-6 | |
| Record name | s-Triazolo(4,3-b)pyridazin-8-ol, 7-amino-6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032002316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Amino-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80953888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















